4-(3,4-Dichlorophenyl)-3-fluorophenol, 95%
Overview
Description
4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% (4-DCPF-95) is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 246.11 g/mol. 4-DCPF-95 has a melting point of 72-73 °C and is stable in air. It is a member of the phenol family, which is composed of compounds that contain a hydroxyl group (-OH) bound to an aromatic hydrocarbon group. 4-DCPF-95 has a unique combination of properties that make it suitable for a range of scientific research applications.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% has a variety of scientific research applications. It is used as a reagent for the synthesis of other organic compounds, such as 4-chloro-3-fluorophenol, and as a starting material for the synthesis of pharmaceuticals, such as the anti-cancer drug lapatinib. It is also used in the synthesis of polymers and in the production of dyes and pigments. Additionally, 4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% is used in the synthesis of fluorescent probes for imaging and sensing applications.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% is not fully understood. It is known that 4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% can react with nucleophiles, such as amines and alcohols, to form a variety of products. It can also react with electrophiles, such as aldehydes and ketones, to form aryl ethers. Additionally, 4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% can be used as a catalyst for the synthesis of polymers and for the production of dyes and pigments.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% are not well understood. It is known that 4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% can be toxic to aquatic organisms, and that it can cause skin and eye irritation in humans. Additionally, 4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% can be broken down by microorganisms in the environment, leading to the release of toxic byproducts.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% in laboratory experiments include its availability, low cost, and relatively low toxicity. Additionally, it has a wide range of applications in scientific research, making it a versatile reagent. The main limitation of 4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% is its potential toxicity, which can be minimized by using appropriate safety precautions.
Future Directions
There are a number of potential future directions for research involving 4-(3,4-Dichlorophenyl)-3-fluorophenol, 95%. These include further investigation into its mechanism of action, the development of new synthetic methods for its production, and the study of its effects on biochemical and physiological processes. Additionally, further research is needed to better understand its environmental impact and potential toxicity. Finally, further research could be conducted to explore its potential applications in the pharmaceutical and biomedical fields.
Synthesis Methods
4-(3,4-Dichlorophenyl)-3-fluorophenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 3,4-dichlorophenol with a base in a solvent to form 3,4-dichloro-3-fluorophenol. The second step involves the reaction of 3,4-dichloro-3-fluorophenol with a strong acid in a solvent to form 4-(3,4-dichlorophenyl)-3-fluorophenol, 95%.
Properties
IUPAC Name |
4-(3,4-dichlorophenyl)-3-fluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2FO/c13-10-4-1-7(5-11(10)14)9-3-2-8(16)6-12(9)15/h1-6,16H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEQJYRJWGGSLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)O)F)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684449 | |
Record name | 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261894-06-7 | |
Record name | [1,1′-Biphenyl]-4-ol, 3′,4′-dichloro-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261894-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684449 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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